8a-methyl-4,5,6,7,8,8a,9,10-octahydro-2(3H)-phenanthrenone
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Overview
Description
8a-methyl-4,5,6,7,8,8a,9,10-octahydro-2(3H)-phenanthrenone, also known as 8a-Methyldecahydroquinoline-3-carboxylic acid, is a bicyclic organic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential pharmacological properties.
Mechanism of Action
The mechanism of action of 8a-methyl-4,5,6,7,8,8a,9,10-octahydro-2(3H)-phenanthrenone is not fully understood. However, studies have suggested that it may work by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation in the body. This compound may also act as an antioxidant, protecting cells from damage caused by oxidative stress.
Biochemical and Physiological Effects
Studies have shown that 8a-methyl-4,5,6,7,8,8a,9,10-octahydro-2(3H)-phenanthrenone has several biochemical and physiological effects. This compound has been shown to reduce inflammation in the body, which may make it useful in the treatment of conditions such as arthritis and cardiovascular disease. Additionally, this compound has been shown to have antioxidant properties, which may help protect cells from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 8a-methyl-4,5,6,7,8,8a,9,10-octahydro-2(3H)-phenanthrenone in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the development of new drugs. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to develop effective treatments.
Future Directions
There are several future directions for research on 8a-methyl-4,5,6,7,8,8a,9,10-octahydro-2(3H)-phenanthrenone. One area of interest is the development of new drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Other future directions for research may include the development of new synthesis methods for this compound and the investigation of its potential as an antioxidant in food and cosmetic products.
Conclusion
In conclusion, 8a-methyl-4,5,6,7,8,8a,9,10-octahydro-2(3H)-phenanthrenone is a bicyclic organic compound that has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs.
Synthesis Methods
The synthesis of 8a-methyl-4,5,6,7,8,8a,9,10-octahydro-2(3H)-phenanthrenone has been achieved through several methods. One such method involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride in the presence of a catalyst to produce the desired compound. Another method involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic acid in the presence of a catalyst to produce the desired compound.
Scientific Research Applications
8a-methyl-4,5,6,7,8,8a,9,10-octahydro-2(3H)-phenanthrenone has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory and antioxidant properties, which may make it useful in the treatment of conditions such as arthritis, cardiovascular disease, and cancer.
properties
Product Name |
8a-methyl-4,5,6,7,8,8a,9,10-octahydro-2(3H)-phenanthrenone |
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Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
8a-methyl-3,4,5,6,7,8,9,10-octahydrophenanthren-2-one |
InChI |
InChI=1S/C15H20O/c1-15-8-3-2-4-14(15)13-6-5-12(16)10-11(13)7-9-15/h10H,2-9H2,1H3 |
InChI Key |
RIYMBQBNVBVOLY-UHFFFAOYSA-N |
SMILES |
CC12CCCCC1=C3CCC(=O)C=C3CC2 |
Canonical SMILES |
CC12CCCCC1=C3CCC(=O)C=C3CC2 |
Origin of Product |
United States |
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